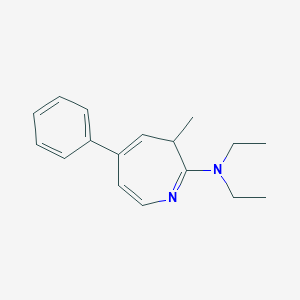

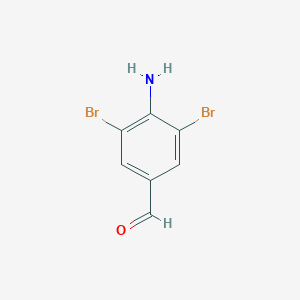

4-Amino-3,5-dibromobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3,5-dibromobenzaldehyde is a chemical compound with the molecular formula C7H5Br2NO . It has an average mass of 278.929 Da and a monoisotopic mass of 276.873779 Da .

Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves the use of concentrated sulfuric acid and sodium nitrate at a temperature of 15-20°C, followed by heating to 70°C. Another method involves the bromination of o-aminobenzaldehyde in molecular bromine, with aq. KBr and 30% H2O2 to improve the utilization of bromine .Molecular Structure Analysis

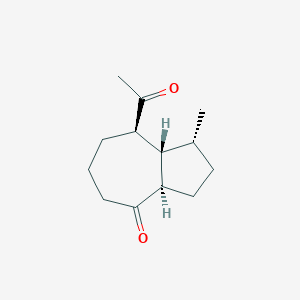

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one aldehyde group, and one amino group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions . It can also participate in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .Physical and Chemical Properties Analysis

This compound is a solid compound. Its boiling point and density are estimated to be 287.2±20.0 °C and 1.977±0.06 g/cm3, respectively . It is insoluble in water .Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It’s known to be involved in the synthesis of various organic compounds . For instance, it has been used in the synthesis of Schiff’s bases , which are known to exhibit a wide range of biological activities.

Biochemical Pathways

Given its role in the synthesis of various organic compounds , it’s likely that it may influence multiple biochemical pathways.

Result of Action

Given its role in the synthesis of various organic compounds , it’s likely that it may have diverse effects at the molecular and cellular levels.

Safety and Hazards

4-Amino-3,5-dibromobenzaldehyde is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .

Relevant Papers There are several papers that discuss this compound. For instance, one paper discusses its use in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . Another paper discusses its use in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .

Propriétés

IUPAC Name |

4-amino-3,5-dibromobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGYJWGASPRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

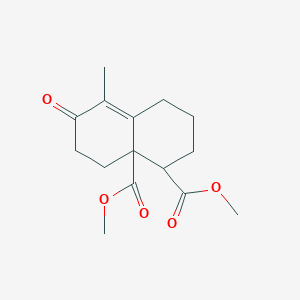

![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)

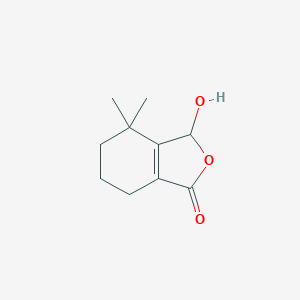

![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)

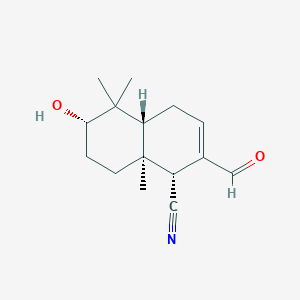

![5-Cyano-7-isopropenyl-4a-methyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-spiro-2'-[1,3]-dioxolane](/img/structure/B372413.png)

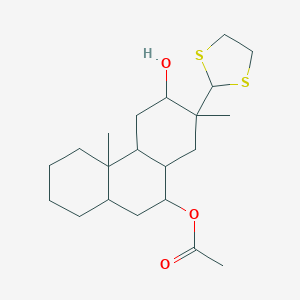

![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)

![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)

![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)